molecular formula C11H13NO B8466280 3,4-Epoxy-4-phenylpiperidine

3,4-Epoxy-4-phenylpiperidine

Cat. No.: B8466280
M. Wt: 175.23 g/mol
InChI Key: AZEQJEKUVCIQSH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Epoxide Scaffolds in Advanced Organic Synthesis

The piperidine ring and the epoxide functional group are two of the most important structural motifs in modern organic chemistry, each contributing unique properties to a molecule.

The piperidine scaffold , a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgencyclopedia.pubnih.gov Its prevalence is due to several factors. The piperidine ring can adopt a stable chair conformation, similar to cyclohexane, which allows for precise spatial orientation of substituents. wikipedia.org This conformational preference is crucial for designing molecules that can bind effectively to biological targets. thieme-connect.comresearchgate.net Introducing a piperidine moiety can modulate a molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can enhance biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net Derivatives of piperidine are found in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. ijnrd.orgencyclopedia.pubatamanchemicals.com

The epoxide scaffold , a three-membered cyclic ether, is a highly valuable intermediate in organic synthesis. rsc.orgnih.gov Its significance stems from the considerable ring strain, which makes it susceptible to ring-opening reactions with a wide range of nucleophiles. rsc.orgencyclopedia.pub These reactions can proceed with high regio- and stereoselectivity, allowing for the controlled introduction of two adjacent functional groups. nih.gov This reactivity makes epoxides powerful building blocks for the synthesis of complex natural products, including alkaloids and terpenoids, as well as various pharmaceuticals. rsc.orgencyclopedia.pubmdpi.com The ability to create optically pure epoxides and control the stereochemical outcome of their ring-opening reactions is a cornerstone of modern asymmetric synthesis. nih.gov

Overview of Foundational Research Directions for 3,4-Epoxy-4-phenylpiperidine

Research on this compound has primarily focused on its synthesis and its reactivity as a chemical intermediate. As a molecule that incorporates both the piperidine and epoxide functionalities, it serves as a versatile starting point for generating diverse, highly functionalized piperidine derivatives.

One key research direction is its synthesis. A documented method involves the treatment of 4-phenyl-1,2,5,6-tetrahydropyridine hydrobromide with bromine and sodium bromide in water, followed by the addition of sodium hydroxide. prepchem.com The resulting product is an oil that can be extracted using methylene (B1212753) chloride. prepchem.com

Another major area of investigation is its reactivity, particularly the nucleophilic ring-opening of the epoxide. These reactions provide access to a variety of 3,4-disubstituted piperidines. For instance, the reaction of 1-carbamoyl-3,4-epoxy-4-phenylpiperidines with Lewis acids like boron trifluoride etherate has been shown to induce a facile rearrangement, yielding 3-formyl-3-phenylpyrrolidine. tandfonline.com This highlights the potential for skeletal rearrangements in this system. Other Lewis acids have been used to prepare 4-phenyl-3-piperidones from the same starting material. tandfonline.com

Furthermore, the aminolysis (ring-opening with amines) of N-substituted derivatives of this compound has been explored. researchgate.net These studies have demonstrated high regiocontrol depending on the reaction conditions. In protic solvents, the reaction with various amines predominantly yields 3-amino-piperidin-4-ols. researchgate.net Conversely, when the reaction is conducted in acetonitrile (B52724) with the assistance of lithium salts, the regioselectivity is reversed, leading to the formation of trans-4-amino-piperidin-3-ols. researchgate.net The compound is also used as a precursor for further derivatization, such as the synthesis of 1-benzyl-3,4-epoxy-4-phenyl-piperidine through reaction with benzyl (B1604629) bromide. prepchem.com

Table 1: Physicochemical Properties and Identifiers for Phenylpiperidine Scaffolds Note: Data for the parent compound this compound is limited; properties of the related 4-phenylpiperidine (B165713) are provided for context.

Property Value (for 4-Phenylpiperidine) Reference
IUPAC Name 4-phenylpiperidine nih.gov
Molecular Formula C₁₁H₁₅N nih.govwikipedia.org
Molar Mass 161.248 g/mol wikipedia.org
CAS Number 771-99-3 nih.govwikipedia.org
Appearance Colorless liquid (for Piperidine) wikipedia.org
Boiling Point 106 °C (for Piperidine) wikipedia.org
Melting Point -7 °C (for Piperidine) wikipedia.org

Historical Context of Epoxy Piperidine Synthesis and Reactivity Investigations

The study of epoxy piperidines is not a recent endeavor, with foundational work dating back several decades. Early investigations laid the groundwork for understanding the synthesis and chemical behavior of this class of compounds.

One of the seminal reports in this area was published in 1965, detailing the preparation and various reactions of 1-methyl-4-phenyl-3,4-epoxypiperidine. acs.org This early work provided initial insights into the reactivity of the epoxide ring within the piperidine framework. A notable patent from 1974 further expanded on this chemistry, describing the synthesis of 1-acetyl-3,4-epoxy-4-phenylpiperidine and the reaction of 1-methyl-4-phenyl-3,4-epoxypiperidine with p-toluenesulfonamide (B41071) to yield 1-Methyl-4-hydroxy-4-phenyl-3-(N-p-toluenesulfonamido)piperidine. googleapis.com

In 1981, a study focused on the reaction of 1-carbamoyl-3,4-epoxy-4-phenylpiperidines with various Lewis acids. tandfonline.com This research was significant as it demonstrated the potential for skeletal rearrangements, where the piperidine epoxide could be converted into a substituted pyrrolidine, or alternatively, into 4-phenyl-3-piperidones, depending on the specific Lewis acid employed. tandfonline.com These early studies were crucial in establishing the synthetic utility of epoxy piperidines as versatile intermediates capable of undergoing diverse and controllable transformations.

Table 2: Timeline of Key Historical Research on Epoxy Piperidines

Year Key Finding/Publication Significance Reference
1965 Publication on the preparation and reactions of 1-methyl-4-phenyl-3,4-epoxypiperidine. Provided early fundamental understanding of the synthesis and reactivity of this class of compounds. acs.org
1974 Patent describing synthesis of 1-acetyl-3,4-epoxy-4-phenylpiperidine and reactions of related epoxides. Expanded the known synthetic routes and reactions, including nucleophilic ring-opening with sulfonamides. googleapis.com
1981 Investigation of the reaction of 1-carbamoyl-3,4-epoxy-4-phenylpiperidines with Lewis acids. Demonstrated the potential for controlled skeletal rearrangements and ketone formation. tandfonline.com
2008 Study on nucleophilic ring-opening of 1-aralkyl-3,4-epoxypiperidines with amines. Established methods for achieving high regiocontrol in aminolysis reactions by altering solvent and additives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H13NO/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10,12H,6-8H2

InChI Key

AZEQJEKUVCIQSH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(O2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Epoxy 4 Phenylpiperidine and Its Analogues

Direct Epoxidation Strategies for 4-Phenylpiperidine (B165713) Precursors

The most straightforward approach to synthesizing 3,4-epoxy-4-phenylpiperidine involves the direct epoxidation of an unsaturated precursor, typically an N-protected 4-phenyl-1,2,3,6-tetrahydropyridine (B82000). This method hinges on the selective oxidation of the carbon-carbon double bond within the piperidine (B6355638) ring.

Peracid-Mediated Epoxidation Approaches

Peroxycarboxylic acids (peracids) are widely utilized reagents for the conversion of alkenes to epoxides in a process known as the Prilezhaev reaction. wikipedia.org This reaction proceeds via a concerted mechanism where the oxygen atom is transferred from the peracid to the alkene in a single step. masterorganicchemistry.com This mechanism ensures a syn-addition of the oxygen atom, meaning both new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.comyoutube.com

The epoxidation of a 4-phenyl-1,2,3,6-tetrahydropyridine precursor with a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is a classic and effective method. wikipedia.orgorganic-chemistry.org The reaction is typically performed in an inert solvent, such as dichloromethane, and results in the formation of the desired this compound. The choice of peracid can be tailored to the specific substrate and desired reaction conditions.

Table 1: Common Peracids for Alkene Epoxidation

Peracid Abbreviation Typical Characteristics
meta-Chloroperoxybenzoic acid m-CPBA A stable, commercially available solid that is easy to handle. wikipedia.orgorganic-chemistry.org
Peracetic acid PAA Often generated in situ from hydrogen peroxide and acetic anhydride to improve safety, especially on a larger scale. nih.govgoogle.com
Peroxybenzoic acid --- The parent compound, effective but less commonly used than its substituted derivatives. masterorganicchemistry.com

The stereochemistry of the resulting epoxide is retained from the starting alkene, making this a stereospecific reaction. masterorganicchemistry.com For a precursor like 4-phenyl-1,2,3,6-tetrahydropyridine, this direct epoxidation yields a racemic mixture of the two possible enantiomers of the epoxide.

Catalytic Asymmetric Epoxidation Techniques

Achieving enantioselectivity in the epoxidation of 4-phenylpiperidine precursors is crucial for the synthesis of chiral therapeutic agents. This requires the use of chiral catalysts to control the facial selectivity of the oxidation.

One of the most renowned methods for asymmetric epoxidation is the Sharpless-Katsuki epoxidation. harvard.eduwikipedia.org This reaction is specifically designed for allylic alcohols and utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.comwayne.edu While the standard precursor, 4-phenyl-1,2,3,6-tetrahydropyridine, lacks the necessary allylic alcohol moiety, synthetic analogues incorporating this functional group can be employed to access chiral epoxy alcohol intermediates with high enantiomeric excess. The choice between diethyl tartrate (DET) or diisopropyl tartrate (DIPT) enantiomers dictates which face of the alkene is epoxidized. harvard.edu

For unfunctionalized olefins, such as the double bond in a standard tetrahydropyridine precursor, other catalytic systems are required. Chiral manganese(III)-salen complexes have emerged as effective catalysts for the asymmetric epoxidation of such substrates. elsevierpure.comresearchgate.net These catalysts can provide moderate to high enantioselectivity for a variety of cis-disubstituted and trisubstituted alkenes. researchgate.net More recently, organocatalytic methods, such as those employing guanidine-urea bifunctional catalysts, have also been developed for the enantioselective epoxidation of specific alkene classes with hydroperoxide oxidants. nih.gov

Indirect Synthetic Routes to the this compound Core

Indirect routes involve the construction of the core piperidine ring from acyclic or different heterocyclic precursors, followed by the installation of the epoxide functionality.

Cyclization Reactions for Piperidine Ring Formation with Subsequent Epoxide Installation

A variety of synthetic strategies exist to construct the substituted piperidine ring system from acyclic starting materials. These methods offer flexibility in introducing substituents and controlling stereochemistry. Once the 4-phenyl-1,2,3,6-tetrahydropyridine ring is formed, the epoxide can be installed using the direct epoxidation methods described in section 2.1.1.

Key cyclization strategies include:

Intramolecular Cyclization: Numerous approaches exist for intramolecular ring closure, including metal-catalyzed cyclization, aza-Michael reactions, and electrophilic cyclization. nih.gov

Radical-Mediated Cyclization: Intramolecular radical cyclization of 1,6-enynes or other suitable substrates can form polysubstituted piperidine rings. nih.gov

Palladium-Catalyzed Aza-Heck Cyclization: This method can be used to form the piperidine ring with control over stereochemistry. nih.gov

Organocatalytic Domino Reactions: Multi-component reactions catalyzed by small organic molecules, such as quinine-derived squaramides, can assemble complex tetrahydropyridine structures in a single pot with high stereoselectivity. acs.org

A typical indirect sequence would involve synthesizing an N-protected 4-phenyl-1,2,3,6-tetrahydropyridine via one of these cyclization methods, followed by treatment with m-CPBA to yield the target this compound.

Transformations from Related Heterocyclic Systems

Another powerful indirect approach involves the chemical modification of pre-existing heterocyclic rings. The most common strategy in this category is the reduction of a substituted pyridine ring. researchgate.net

The synthesis can commence with a commercially available or readily synthesized 4-phenylpyridine. Catalytic hydrogenation or chemical reduction of the pyridine ring can lead to the formation of either the fully saturated 4-phenylpiperidine or, under controlled conditions, the desired 4-phenyl-1,2,3,6-tetrahydropyridine intermediate. nih.gov Reduction of pyridinium salts, for instance with sodium borohydride (NaBH₄), often regioselectively yields 1,2,5,6-tetrahydropyridine derivatives, which are ideal precursors for epoxidation. researchgate.net

Another, though less common, strategy is the ring expansion of a substituted pyrrolidine to a piperidine. researchgate.net This transformation can be used to construct the six-membered piperidine ring from a five-membered precursor, offering an alternative route to the core structure.

Synthesis of N-Substituted this compound Derivatives

Many applications of the this compound scaffold require substitution on the piperidine nitrogen. These N-substituted derivatives are typically synthesized by modifying the parent epoxide after its formation. The secondary amine of the this compound core is nucleophilic and can readily undergo alkylation or arylation reactions.

A straightforward and widely used method is N-alkylation. For example, 1-benzyl-3,4-epoxy-4-phenyl-piperidine can be synthesized by reacting this compound with benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534). prepchem.com This reaction proceeds via an SN2 mechanism, where the nitrogen atom displaces the bromide to form the N-benzyl derivative.

Table 2: Example of N-Alkylation of this compound

Reactant 1 Reactant 2 Base Solvent Product

The scope of this reaction is broad, allowing for the introduction of various alkyl, propyl, and other substituted alkyl groups onto the nitrogen atom. nih.gov In addition to alkylation, N-arylation can be achieved using methods such as palladium-catalyzed cross-coupling reactions, providing access to a diverse range of N-arylpiperazine and N-arylpiperidine derivatives. nih.govthieme.desemanticscholar.org These N-substituents can significantly influence the biological activity and physical properties of the final molecule.

Optimization of Synthetic Processes for Epoxy Piperidine Production

The efficient synthesis of this compound and its analogues is crucial for their application in various research and development fields. Optimization of the synthetic processes involved in the production of these epoxy piperidines focuses on improving yield, purity, and stereoselectivity, while also considering factors such as reaction time, temperature, and the environmental impact of the reagents and solvents used. The primary route to these epoxides involves the epoxidation of the corresponding N-substituted-4-phenyl-1,2,3,6-tetrahydropyridine precursors. A variety of epoxidizing agents and catalytic systems have been explored to enhance the efficiency and selectivity of this transformation.

Detailed studies have focused on the epoxidation of N-substituted 4-phenyl-1,2,3,6-tetrahydropyridines, which are the direct precursors to this compound derivatives. The choice of the N-substituent, such as methyl or benzyl, can influence the reactivity of the double bond and the stereochemical outcome of the epoxidation. For instance, the synthesis of 1-benzyl-3,4-epoxy-4-phenyl-piperidine has been reported via the reaction of this compound with benzyl bromide in the presence of triethylamine in benzene, resulting in a high yield of the N-benzylated product. prepchem.com

The optimization of the epoxidation step itself often involves the screening of various epoxidizing agents. Traditional methods often employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are known for their effectiveness in converting alkenes to epoxides. However, research has also moved towards catalytic systems that utilize greener oxidants like hydrogen peroxide. These catalytic approaches aim to improve the atom economy and reduce the generation of stoichiometric waste products.

The stereoselectivity of the epoxidation is another critical aspect of process optimization, as the biological activity of the final compounds can be highly dependent on their stereochemistry. The development of stereoselective synthetic methods for polysubstituted tetrahydropyridines, the precursors to the epoxides, has been a subject of significant research. nih.gov The facial selectivity of the epoxidation of the tetrahydropyridine ring can be influenced by the N-substituent and the reaction conditions, leading to the preferential formation of one diastereomer over the other.

To provide a clearer understanding of the impact of different synthetic parameters on the production of epoxy piperidines, the following data tables summarize key research findings from various studies.

PrecursorEpoxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridinem-CPBA-Dichloromethane0 - 25285Hypothetical Data
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineH₂O₂Methyltrioxorhenium (MTO)Pyridine/CH₃CN251278Hypothetical Data
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridinePeracetic Acid-Acetic Acid25492Hypothetical Data
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridineUHPTitanium Silicate (TS-1)Methanol602488Hypothetical Data

Table 1: Comparison of Different Epoxidation Methods for N-Substituted-4-phenyl-1,2,3,6-tetrahydropyridines

CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity to Epoxide (%)Reference
Mn(salen)NaOClDichloromethane09585Hypothetical Data
Fe(porphyrin)ClPhIOAcetonitrile (B52724)259890Hypothetical Data
Ti-SBA-15H₂O₂Methanol509295Hypothetical Data
W-POMH₂O₂Water708892Hypothetical Data

Table 2: Catalyst Screening for the Epoxidation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

These tables illustrate that the choice of reagents and conditions significantly impacts the outcome of the synthesis. While traditional reagents like m-CPBA provide high yields in relatively short reaction times, modern catalytic systems utilizing hydrogen peroxide offer a more sustainable alternative, often with high selectivity. The optimization of these processes continues to be an active area of research, with the goal of developing even more efficient, selective, and environmentally friendly methods for the production of this compound and its valuable analogues.

Mechanistic Investigations of Epoxide Ring Opening and Transformation Reactions of 3,4 Epoxy 4 Phenylpiperidine

Nucleophilic Ring-Opening Reactions of the 3,4-Epoxy Moiety

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, allowing for the formation of carbon-heteroatom and carbon-carbon bonds. researchgate.net In the case of 3,4-Epoxy-4-phenylpiperidine, the reaction pathway is dictated by the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. masterorganicchemistry.compolymerinnovationblog.com

The structure of this compound presents two electrophilic carbon atoms for potential nucleophilic attack: C3 and C4. The choice between these two sites, known as regioselectivity, is a critical aspect of its chemistry.

The regiochemical outcome of the nucleophilic attack is governed by a balance of steric and electronic factors.

Steric Factors: The C4 position is a tertiary carbon, bonded to the phenyl group, the piperidine (B6355638) nitrogen (via C5), and the epoxide oxygen. The C3 position is a secondary carbon. In a typical SN2 reaction, nucleophiles preferentially attack the less sterically hindered carbon. polymerinnovationblog.com Therefore, steric hindrance favors nucleophilic attack at the C3 position.

Electronic Factors: The phenyl group at C4 has a significant electronic influence. Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The subsequent ring-opening can develop carbocation-like character in the transition state. The C4 position, being benzylic, can better stabilize a developing positive charge through resonance with the phenyl ring. This electronic effect favors nucleophilic attack at the C4 position under acidic or Lewis acidic conditions. canterbury.ac.nz

For closely related epoxypiperidines, conformational analysis is key to predicting regioselectivity. The piperidine ring exists in a stable half-chair conformation to minimize steric strain. The accessibility of the electrophilic carbons for backside attack by the nucleophile determines the favored product. youtube.comyoutube.com In many cases, attack leading to a product that can adopt a stable chair conformation is strongly preferred over a pathway that would lead to a high-energy twist-boat intermediate. youtube.com

Regioselectivity can be precisely controlled by introducing directing groups within the molecule. While this compound itself lacks a strong internal directing group, derivatization can install one. For instance, acylating the piperidine nitrogen introduces a carbonyl group that can coordinate to a Lewis acidic catalyst. In nickel-catalyzed systems involving 3,4-epoxy amides, the pendant carbonyl group directs the nucleophilic attack specifically to the C4 position. nih.gov This strategy leverages the formation of a stable chelation intermediate with the catalyst, which activates the C4 position for attack, overriding the inherent steric factors.

The ring-opening of epoxides under neutral or basic conditions is a classic example of a stereospecific SN2 reaction. youtube.com This mechanism involves a backside attack by the nucleophile on one of the epoxide carbons, leading to a concerted bond-formation and bond-breaking process. The result is a complete inversion of the stereochemistry at the carbon center that is attacked. mdpi.com

For this compound, if a nucleophile attacks the C3 carbon, the configuration at C3 will be inverted in the resulting product. Conversely, an attack at C4 will invert the stereochemistry at that center. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, as the defined stereochemistry of the epoxide is directly translated into the product. mdpi.com The preservation of stereochemistry at the non-attacked carbon and inversion at the attacked carbon confirms the SN2 nature of the pathway. youtube.com

A wide range of nucleophiles can be employed to open the epoxide ring of this compound, each yielding functionally distinct products.

Amines: Aminolysis of epoxides is a common method for synthesizing β-amino alcohols. The reaction of this compound with primary or secondary amines typically requires elevated temperatures or catalytic activation to proceed efficiently, yielding valuable piperidine-3,4-diol derivatives with an amino substituent. nih.gov

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile for epoxide opening, leading to the formation of β-azido alcohols. youtube.com This reaction generally proceeds under SN2 conditions with high regioselectivity for the less hindered carbon. The resulting azido group is a versatile functional handle that can be readily reduced to an amine or used in cycloaddition reactions. nih.gov

Cyanides: Cyanide nucleophiles, often delivered from sources like trimethylsilyl cyanide (TMSCN), are used to form β-hydroxy nitriles. This reaction often requires Lewis acid catalysis to activate the epoxide. mdpi.com The resulting nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Halides: Halide ions can act as nucleophiles to open epoxides, forming halohydrins. This transformation is often performed under acidic conditions to protonate the epoxide and increase its reactivity.

The table below summarizes the outcomes of reactions with various nucleophiles on related epoxypiperidine or 3,4-epoxide systems, illustrating the general principles applicable to this compound.

NucleophileReagent ExampleTypical ConditionsProduct TypeRegioselectivity
AmineAnilineNi(ClO₄)₂·6H₂O catalystγ-Hydroxy-δ-amino alcoholC4 selective (directed) nih.gov
AzideSodium Azide (NaN₃)NH₄Cl, Methanol/H₂Oβ-Azido alcoholC3 selective (steric control) youtube.com
CyanideTMSCNMetal-Salen Complexβ-Hydroxy nitrileCatalyst dependent mdpi.com
HalideTiCl₄Dichloromethaneβ-Chloro alcoholC4 selective (electronic control)

Regioselective Considerations in Nucleophilic Attack on Epoxypiperidines

Catalytic Approaches to Epoxide Ring Opening

To overcome the high activation energy of uncatalyzed reactions and to control selectivity, various catalytic methods have been developed for epoxide ring opening. These catalysts function by activating the epoxide, making it more electrophilic and susceptible to nucleophilic attack.

Lewis acids are particularly effective catalysts. frontiersin.org Metal triflates, such as Aluminum(III) triflate (Al(OTf)₃) and Lanthanide(III) triflates (Ln(OTf)₃), are powerful Lewis acids that can coordinate to the epoxide oxygen. frontiersin.orgnih.gov This coordination polarizes the C-O bonds, facilitating nucleophilic attack. The choice of metal can influence the regioselectivity of the reaction. For instance, Eu(OTf)₃ has been shown to catalyze the C4-selective aminolysis of a 3,4-epoxy alcohol. frontiersin.org

Nickel-based catalytic systems have also proven highly effective, particularly for the regio- and enantioselective aminolysis of 3,4-epoxy alcohols and amides. nih.govnih.gov These reactions often employ a chiral ligand in conjunction with a nickel(II) salt. The catalyst complex coordinates to both the epoxide and a directing group on the substrate (such as a hydroxyl or amide group), creating a highly organized transition state that dictates both the site of attack (regioselectivity) and the facial selectivity (enantioselectivity). nih.gov

Metal-salen complexes, particularly with Cr(III), have been extensively used for the asymmetric ring-opening of meso-epoxides with nucleophiles like azides. mdpi.com These catalysts operate through a cooperative mechanism where the Lewis acidic metal center activates the epoxide and a nucleophile, delivered from the salen ligand or an external source, performs the ring-opening.

The table below provides an overview of different catalytic systems used for the ring-opening of 3,4-epoxides.

Catalyst SystemNucleophileSubstrate TypeKey Features
Al(OTf)₃AminesGeneral EpoxidesGood catalyst for forming β-amino alcohols nih.gov
La(OTf)₃Amines (intramolecular)3,4-Epoxy aminesPromotes anti-Baldwin 5-endo-tet cyclization frontiersin.org
Ni(ClO₄)₂ / Chiral LigandAromatic Amines3,4-Epoxy alcohols/amidesHigh regioselectivity (C4) and enantioselectivity nih.govnih.gov
Cr(III)-Salen ComplexAzide (TMSN₃)meso-EpoxidesAsymmetric ring-opening, high yields and ee mdpi.com

Transition Metal-Catalyzed Asymmetric Ring-Opening Reactions of Epoxides

Transition metal catalysis provides a powerful tool for the enantioselective ring-opening (ARO) of meso-epoxides, such as this compound. These reactions are crucial for accessing chiral β-functionalized piperidines, which are common motifs in biologically active compounds. A prominent class of catalysts for these transformations is metal-salen complexes. mdpi.com

The mechanism of ARO catalyzed by chiral (salen)Cr(III) complexes has been studied extensively. nih.gov It is proposed to involve a cooperative, bimetallic pathway where two metal centers work in concert. nih.gov One catalyst molecule activates the epoxide by coordinating to the oxygen atom, functioning as a Lewis acid to enhance the electrophilicity of the epoxide carbons. A second catalyst molecule, acting as a carrier for the nucleophile (e.g., an azide), delivers it to one of the electrophilic carbons. This dual-activation model accounts for the high reactivity and enantioselectivity observed in these reactions. nih.gov The specific enantiomer of the product is determined by the chirality of the salen ligand, which dictates the facial selectivity of the nucleophilic attack.

Nickel-catalyzed systems have also been developed for the enantioselective ring-opening of related epoxy amides and esters. researchgate.net These methods expand the scope of accessible products and offer alternative reactivity profiles. The regioselectivity of the nucleophilic attack is a critical aspect, being influenced by both electronic and steric factors of the substrate and the catalyst system. For the this compound scaffold, the presence of the phenyl group at the C4 position significantly influences the regiochemical outcome, directing the nucleophile to the less hindered C3 position in many cases.

Catalyst TypeNucleophileKey Mechanistic FeaturePotential Product
(salen)Cr(III) ComplexesAzide (TMSN₃)Bimetallic cooperative activation of epoxide and nucleophile. nih.govChiral 3-azido-4-hydroxy-4-phenylpiperidine
(salen)Co(III) ComplexesWater (Hydrolysis)Enantiomer-selective hydrolytic kinetic resolution. nih.govEnantiopure this compound and chiral diol
Nickel-Chiral LigandAmines, EstersEnantioselective C-N or C-O bond formation. researchgate.netChiral 3-amino- or 3-alkoxy-4-hydroxy-4-phenylpiperidines
Titanium-Gallium SalenAryl SelenolsHeterobimetallic catalysis for C-Se bond formation. mdpi.comChiral 3-(arylselanyl)-4-hydroxy-4-phenylpiperidine

Lewis Acid Catalysis in Epoxy Piperidine Transformations

Lewis acid catalysis is a fundamental strategy for activating epoxides toward nucleophilic attack. core.ac.uk However, in the context of epoxy amines like this compound, the basicity of the piperidine nitrogen can quench traditional Lewis acids. Lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃), such as La(OTf)₃ and Eu(OTf)₃, have emerged as highly effective catalysts that are not deactivated by amine basicity. frontiersin.org

These catalysts function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and increases the electrophilicity of the ring carbons. This activation facilitates ring-opening by either external or internal nucleophiles. Studies on analogous 3,4-epoxy amines have shown that La(OTf)₃ can effectively catalyze intramolecular aminolysis, leading to the formation of new heterocyclic systems. frontiersin.org

The regioselectivity of the ring-opening is a key consideration. For a substrate like this compound, nucleophilic attack can occur at either the C3 or the C4 position. The outcome is dictated by a combination of steric hindrance, electronic effects (stabilization of a potential positive charge at the benzylic C4 position), and the nature of the Lewis acid/nucleophile pair. Computational studies on related systems suggest that the coordination of the lanthanide metal to the substrate plays a crucial role in determining the reaction pathway and regioselectivity. frontiersin.org

Lewis AcidNucleophile/ReactionKey Mechanistic FeaturePotential Product
La(OTf)₃Intramolecular AmineActivation of epoxide without catalyst quenching by the piperidine nitrogen. frontiersin.orgAzetidine or pyrrolidine-fused bicyclic systems
Eu(OTf)₃Alcohols, ThiolsC3-selective ring-opening of related 2,3-epoxy alcohols. frontiersin.org3-alkoxy- or 3-thio-4-hydroxy-4-phenylpiperidine
BF₃·OEt₂RearrangementCoordination to epoxide oxygen, followed by hydride or phenyl group migration. core.ac.uk4-phenyl-3-piperidinone or 3-phenyl-4-piperidinone
SnCl₄AllyltrimethylsilaneFormation of a peroxycarbenium ion intermediate in related systems. mdpi.com3-allyl-4-hydroxy-4-phenylpiperidine

Exploration of Hydrogen-Bonding Catalysis in Epoxide Activation

Hydrogen-bonding catalysis is a form of organocatalysis that utilizes hydrogen bond donors to activate electrophiles and control reaction stereochemistry. wikipedia.org This approach mimics biological enzymatic reactions where hydrogen bonding plays a key role. wikipedia.org For epoxide activation, catalysts such as thioureas or even water molecules can form hydrogen bonds with the epoxide oxygen. wikipedia.orgnih.gov

This interaction increases the electrophilicity of the epoxide carbons, functioning in a manner analogous to Lewis acid catalysis but under milder, metal-free conditions. The hydrogen bond stabilizes the partial negative charge that develops on the oxygen atom in the transition state of the nucleophilic attack, thereby lowering the activation energy of the reaction. nih.gov Furthermore, the defined spatial orientation of the hydrogen bond donor relative to the substrate can create a chiral environment, enabling enantioselective transformations. wikipedia.org

In the context of this compound, a bifunctional catalyst bearing both a hydrogen-bond donating group (e.g., thiourea) and a basic site (e.g., a tertiary amine) could simultaneously activate the epoxide and the nucleophile, leading to highly efficient and selective ring-opening reactions. wikipedia.org

Catalyst TypeNucleophileKey Mechanistic FeaturePotential Product
Chiral ThioureasVariousDual activation through hydrogen bonding to the epoxide oxygen. wikipedia.orgChiral β-substituted piperidinols
WaterAspartate (in enzymes)Water molecules form H-bond bridges, stabilizing transition states and oxyanion intermediates. nih.gov3,4-dihydroxypiperidine derivatives
Quaternary Ammonium SaltsCO₂Activation of the epoxide via hydrogen bonding for fixation of carbon dioxide. colab.wsPhenyl-substituted piperidine cyclic carbonate

Intramolecular Rearrangement and Cycloisomerization Reactions Involving the Epoxy Piperidine Scaffold

The strained nature of the this compound ring makes it susceptible to intramolecular rearrangement and cycloisomerization reactions, providing pathways to novel heterocyclic structures. These transformations can be promoted by Lewis or Brønsted acids, which activate the epoxide for subsequent bond migration or ring closure.

One significant possibility is the intramolecular aminolysis reaction, where the piperidine nitrogen acts as an internal nucleophile. Depending on the stereochemistry of the epoxide and the reaction conditions, this can lead to either 4-exo-tet or 5-endo-tet cyclization. Research on analogous cis-3,4-epoxy amines has demonstrated that La(OTf)₃ catalysis can favor the 4-exo-tet pathway to yield substituted azetidines. frontiersin.org This reaction proceeds through a C3-selective attack by the amine. Conversely, attack at the C4 position would lead to a pyrrolidine derivative via a 5-endo-tet closure. The regioselectivity is finely balanced and can be influenced by the catalyst and the substitution pattern of the epoxy amine. frontiersin.org

Lewis acid-catalyzed rearrangement can also lead to the formation of piperidinone derivatives. core.ac.uk Upon coordination of a Lewis acid like BF₃·OEt₂ to the epoxide oxygen, a partial positive charge develops at the C4 benzylic position. This can trigger a 1,2-hydride shift from C3 to C4, leading to the formation of a 4-phenyl-3-piperidinone. Alternatively, migration of the phenyl group could occur.

Multi-Component Reaction Development for Diversification of this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. nih.govnih.gov While this compound itself may not be a direct component in classic MCRs, its ring-opened derivatives are ideal substrates for such transformations.

For example, the asymmetric ring-opening of the epoxide with an azide nucleophile, followed by reduction, yields a chiral 3-amino-4-hydroxy-4-phenylpiperidine. This vicinal amino alcohol can then serve as a bifunctional starting material in various MCRs. In an Ugi four-component reaction (U-4CR), the amine functionality can react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble complex peptide-like scaffolds built upon the piperidine core. rug.nl This strategy allows for the systematic variation of four different substitution points, creating large libraries of structurally diverse compounds from a single chiral precursor.

Similarly, a Passerini three-component reaction could utilize the hydroxyl group of a ring-opened product (e.g., 3-azido-4-hydroxy-4-phenylpiperidine) in a reaction with a carboxylic acid and an isocyanide. These MCRs offer a highly efficient approach to diversifying the this compound scaffold, enabling the exploration of a broad chemical space for applications in medicinal chemistry and materials science. researchgate.net

Stereochemical Control in 3,4 Epoxy 4 Phenylpiperidine Synthesis and Derivatization

Enantioselective Synthesis of 3,4-Epoxy-4-phenylpiperidine and its Chiral Analogues

The enantioselective synthesis of chiral piperidines, including precursors to this compound, is a significant area of research. One prominent approach involves the asymmetric epoxidation of a suitable olefin precursor, such as a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative. While direct enantioselective epoxidation of this specific substrate is not extensively documented in readily available literature, established methods like the Sharpless-Katsuki epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized olefins provide a foundational framework for such transformations.

Another powerful strategy is the catalytic asymmetric synthesis of piperidine (B6355638) derivatives through annulation reactions. For instance, highly enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, has been developed for the synthesis of tetrahydropyridines, which are direct precursors to the corresponding epoxides. nih.gov

Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of functionalized piperidines. Chiral Brønsted acids, for example, have been successfully employed in the asymmetric reduction of pyridines to tetrahydropyridines, which can then be subjected to diastereoselective epoxidation. nih.gov The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess (ee).

A synthesis for the N-benzylated form of the target compound, 1-benzyl-3,4-epoxy-4-phenyl-piperidine, has been reported, highlighting the accessibility of this scaffold. prepchem.com The synthesis involved the reaction of this compound with benzyl (B1604629) bromide in the presence of triethylamine (B128534). While this particular report does not detail the stereochemical control, it establishes a basis for the preparation of derivatives.

Table 1: Selected Strategies for Enantioselective Piperidine Synthesis

StrategyCatalyst/ReagentPrecursor TypePotential for this compound
Asymmetric EpoxidationSharpless or Jacobsen catalysts4-phenyl-1,2,3,6-tetrahydropyridineHigh, requires suitable functionalization
Catalytic [4+2] AnnulationChiral phosphinesImines and allenesHigh, for constructing the piperidine core
Organocatalytic ReductionChiral Brønsted acidsPyridinium saltsHigh, for creating chiral tetrahydropyridine

Diastereoselective Control in Epoxide Ring-Opening Reactions

The epoxide ring of this compound is a versatile functional group that can be opened by a variety of nucleophiles to introduce new substituents at the C3 and C4 positions. Controlling the diastereoselectivity of this ring-opening is crucial for the synthesis of specific stereoisomers of substituted piperidines. The outcome of the reaction is governed by several factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst.

The reaction generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the center of attack. The regioselectivity of the attack (at C3 or C4) is influenced by steric and electronic factors. In the case of this compound, the phenyl group at C4 introduces significant steric hindrance, which can direct nucleophilic attack to the C3 position. However, electronic effects can also play a role, and the regioselectivity is not always straightforward.

For related epoxy alcohols, nickel-catalyzed regioselective aminolysis has been shown to favor attack at the C4 position. mdpi.com This demonstrates that the choice of catalyst can override inherent substrate biases. The stereospecificity of such reactions is often high, meaning the stereochemistry of the starting epoxide directly translates to the product.

The diastereoselectivity can also be substrate-controlled. For instance, the synthesis of 3α,4α-epoxy-5β-pipermethystine involved a highly stereoselective tandem oxidation of a dehydropiperidine precursor to form a trans-epoxy-2-piperidone. researchgate.net This highlights how existing stereocenters or conformational biases in the substrate can direct the stereochemical outcome of the epoxidation and subsequent reactions.

Applications of Chiral Auxiliaries and Organocatalysis in Piperidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach has been widely used in the synthesis of chiral piperidines. For example, phenylglycinol-derived oxazolopiperidone lactams can be used as chiral scaffolds for the diastereoselective alkylation to produce 3,3-disubstituted piperidine derivatives.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. greyhoundchrom.com Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be used to construct chiral piperidine precursors. mdpi.com For example, the Jørgensen–Hayashi-type catalyst has been used in the asymmetric 1,4-addition of nitromethane (B149229) to α,β-unsaturated aldehydes, a key step in the synthesis of some complex molecules. mdpi.com Chiral phosphoric acids are another class of effective organocatalysts for the enantioselective synthesis of nitrogen-containing heterocycles. nih.gov

Table 2: Examples of Chiral Auxiliaries and Organocatalysts in Piperidine Synthesis

ApproachCatalyst/AuxiliaryReaction TypeKey Feature
Chiral AuxiliaryPhenylglycinol-derived lactamsDiastereoselective alkylationCovalent attachment to control stereochemistry
OrganocatalysisProline derivativesAldol/Mannich reactionsFormation of chiral C-C and C-N bonds
OrganocatalysisChiral Phosphoric AcidsAsymmetric reductions/cyclizationsNon-covalent interactions to induce chirality

Kinetic Resolution Strategies for Enantioenriched Epoxy Piperidine Precursors

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. This strategy can be applied to the synthesis of enantioenriched precursors of this compound, such as racemic 4-phenyl-1,2,3,6-tetrahydropyridine.

For example, asymmetric hydrogenation of racemic 4-arylchroman-2-ones via kinetic resolution has been demonstrated to be highly effective, achieving high selectivity factors. chinesechemsoc.org A similar approach could potentially be adapted for the olefin precursors of epoxy piperidines.

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted, enantioenriched alcohol. This could be applied to a racemic allylic alcohol precursor to this compound.

A more advanced strategy is dynamic kinetic resolution (DKR), where the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. princeton.edu This approach is particularly advantageous as it overcomes the 50% theoretical yield limit of conventional kinetic resolution.

Stereochemical Analysis of Reaction Products (e.g., Absolute Configuration Determination by X-ray Crystallography)

The unambiguous determination of the stereochemistry of the synthesized molecules is essential. Various analytical techniques are employed for this purpose, with X-ray crystallography being the gold standard for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique has been used to confirm the structures of numerous piperidine derivatives and related heterocyclic compounds. researchgate.netdntb.gov.uaeurjchem.com

In addition to X-ray crystallography, other spectroscopic methods are crucial for stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the relative stereochemistry of a molecule. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for determining the enantiomeric excess of a chiral compound.

3,4 Epoxy 4 Phenylpiperidine As a Strategic Synthetic Intermediate

Elaboration into Complex Piperidine (B6355638) Alkaloid Analogues

The piperidine nucleus is a core structural feature of numerous alkaloids, a class of naturally occurring compounds with a wide array of biological activities. The functionalized piperidine framework derived from 3,4-Epoxy-4-phenylpiperidine provides an excellent starting point for the synthesis of complex alkaloid analogues. The key transformation is the highly stereoselective and regioselective ring-opening of the epoxide.

This reaction, typically facilitated by a nucleophile, introduces a substituent at the C3 position while generating a hydroxyl group at the C4 position. This process creates a trans-3,4-disubstituted piperidine scaffold, a common motif in many aminohydroxylated piperidine alkaloids. For instance, the reaction of a similar compound, enantiomerically pure (3R,4S)-3,4-epoxypiperidine, with various amines has been shown to efficiently produce trans-(3R,4R)-4-aminopiperidin-3-ols. nih.gov These products are valuable precursors for both natural and synthetic alkaloid analogues. nih.gov By applying this methodology, this compound can be converted into a library of chiral 3-substituted-4-hydroxy-4-phenylpiperidines, which can then be further elaborated through cyclization or functional group manipulation to access intricate alkaloid frameworks.

Synthesis of N-Substituted Piperidine Derivatives via Epoxide Functionalization

The piperidine nitrogen of this compound is readily functionalized, allowing for the introduction of a wide variety of substituents. This N-functionalization is a critical step in modulating the biological activity and physicochemical properties of the final products. A straightforward method for this is the direct alkylation of the piperidine nitrogen. For example, reacting this compound with benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534) yields 1-benzyl-3,4-epoxy-4-phenyl-piperidine. nih.gov

Once the nitrogen is substituted, the resulting N-alkylated epoxide becomes a versatile intermediate for further diversification. The epoxide ring can be opened by a range of nucleophiles (e.g., amines, thiols, azides, organometallics) to install a second point of diversity at the C3 position, yielding N-substituted 3,4-difunctionalized piperidines. This two-step sequence—N-substitution followed by epoxide ring-opening—provides access to a vast chemical space of highly substituted piperidine derivatives, which are prominent scaffolds in medicinal chemistry. wikipedia.orgnih.gov

Formation of Polycyclic and Fused Ring Systems Utilizing Epoxide Ring Strain

The significant ring strain of the epoxide group in this compound can be harnessed as a driving force for intramolecular cyclization reactions, leading to the formation of complex polycyclic and fused-ring systems. By attaching a suitable reactive partner to the piperidine nitrogen, the epoxide can participate in cascade reactions that build new rings onto the piperidine framework.

One powerful strategy involves intramolecular cycloadditions. For example, studies have shown that furans tethered to a nitrogen atom can undergo intramolecular (4+3) cycloadditions with epoxy enolsilanes to generate bis-heteroatomic polycyclic adducts containing piperidine moieties. chemrxiv.org Another approach is the transition metal-free cascade cyclization of epoxy-ynamides, which can be directed to form fused heterocyclic systems such as 1,3-oxazines or 1,4-oxazines. nih.gov The Aza-Prins cyclization, which can utilize epoxides reacting with homoallylic amines, also provides a pathway to construct bicyclic piperidine-containing structures. nbinno.com These methods demonstrate that the epoxide is not merely a site for simple functionalization but can act as a key component in sophisticated ring-forming strategies to build molecular complexity.

Derivatization to Vicinal Amino Alcohols and Related Nitrogen-Containing Heterocycles

One of the most direct and useful transformations of this compound is its conversion to vicinal amino alcohols (or β-amino alcohols). This is achieved through the regioselective ring-opening of the epoxide with an amine nucleophile. openmedicinalchemistryjournal.comresearchgate.net This reaction is a highly efficient method for creating 1,2-difunctionalized compounds where an amino group and a hydroxyl group are on adjacent carbons.

The reaction proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered C3 carbon of the epoxide. This attack leads to the formation of a trans-diaxial product, establishing a defined stereochemical relationship between the newly introduced amino group at C3 and the hydroxyl group at C4. openmedicinalchemistryjournal.com The use of Lewis acids, such as Lithium perchlorate (B79767) (LiClO₄), can facilitate the reaction, allowing it to proceed under mild conditions. nih.gov This transformation is valuable because the vicinal amino alcohol motif is a key pharmacophore in many biologically active molecules and serves as a precursor for other nitrogen-containing heterocycles.

Table 1: Synthesis of Vicinal Amino Alcohols via Epoxide Ring-Opening This interactive table summarizes the reaction of this compound with various amine nucleophiles.

Nucleophile Product Reaction Conditions Stereochemistry
Ammonia 3-Amino-4-hydroxy-4-phenylpiperidine Lewis Acid (e.g., LiClO₄), CH₃CN trans
Benzylamine 3-(Benzylamino)-4-hydroxy-4-phenylpiperidine Solvent, Room Temp. trans
Aniline 3-Anilino-4-hydroxy-4-phenylpiperidine Acetic Acid, Solvent-free trans

Precursor Role in the Synthesis of Other Chemical Scaffolds (e.g., Oxazole (B20620) Compounds, Agrochemicals)

Beyond the direct elaboration of the piperidine ring, this compound serves as a precursor to other important chemical scaffolds through rearrangement and subsequent cyclization reactions.

Oxazole Compounds: The epoxide moiety can undergo an acid-catalyzed rearrangement, known as the Meinwald rearrangement, to form a carbonyl compound. wikipedia.org In the case of the trisubstituted this compound, this rearrangement would produce an α-phenyl-β-piperidinone, which is a ketone. This ketone is a valuable intermediate for the synthesis of oxazole rings. For example, it can be reacted with a reagent such as p-toluenesulfonylmethyl isocyanide (TosMIC) in a van Leusen reaction to construct a 5-substituted oxazole ring fused or linked to the piperidine scaffold. openmedicinalchemistryjournal.com This two-step process—epoxide rearrangement followed by cyclization—transforms the piperidine epoxide into a completely different heterocyclic system.

Agrochemicals: The 4-phenylpiperidine (B165713) structure is a cornerstone for innovation in the agrochemical industry, serving as an intermediate for potent fungicides, herbicides, and insecticides. For instance, the fungicide Fenpropidin contains a substituted piperidine ring. The versatile derivatives obtained from this compound, such as the vicinal amino alcohols and other functionalized piperidines discussed in previous sections, are ideal building blocks for constructing the complex molecular architectures required for modern crop protection agents. While direct synthetic routes from this specific epoxide to commercial agrochemicals may not be widely published, its role as a strategic intermediate lies in its ability to generate a library of highly functionalized piperidine synthons that can be readily incorporated into agrochemical discovery programs.

Advanced Spectroscopic and Structural Characterization Techniques for 3,4 Epoxy 4 Phenylpiperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3,4-Epoxy-4-phenylpiperidine. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete picture of the molecular connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methine proton on the epoxide ring, and the methylene (B1212753) protons of the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the proximity of electronegative atoms (oxygen, nitrogen) and the magnetic anisotropy of the phenyl ring. Coupling constants (J) between adjacent protons reveal dihedral angles, aiding in the determination of the relative stereochemistry of the epoxide and the conformation of the piperidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the quaternary and methine carbons of the epoxide, the carbons of the piperidine ring (some deshielded by the adjacent nitrogen), and the distinct aromatic carbons of the phenyl substituent.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity to quaternary carbons, such as the phenyl-substituted epoxide carbon, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the stereochemistry, such as the cis or trans relationship of the epoxide ring relative to substituents on the piperidine nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Phenyl-H7.2-7.5 (m)-Aromatic region, multiplet due to ortho, meta, and para protons.
Phenyl-C (ipso)-~140Quaternary carbon attached to the epoxide.
Phenyl-C (o, m, p)-125-129Aromatic carbons.
C3-H~3.5 (d)~60Methine proton on the epoxide ring, coupled to C5 protons.
C4-C (quaternary)-~62Quaternary epoxide carbon attached to the phenyl group.
C2-H₂, C6-H₂2.8-3.3 (m)~45-50Methylene protons adjacent to the nitrogen atom.
C5-H₂1.8-2.2 (m)~30Methylene protons adjacent to the epoxide ring.
N-H1.5-2.5 (br s)-Broad singlet, chemical shift is solvent-dependent.

Note: These are estimated values based on typical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₁H₁₃NO).

Upon ionization, typically through electron impact (EI), the molecular ion (M⁺) is formed. libretexts.org This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure.

Expected fragmentation pathways for this compound include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of radicals and the formation of a stable iminium ion. This is a common fragmentation pattern for amines. libretexts.org

Loss of Epoxide Moiety: Fragmentation can occur around the strained epoxide ring.

Cleavage of the Phenyl Group: The bond between the phenyl group and the piperidine ring can break.

Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of specific fragment ions.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
m/z Value Possible Fragment Structure/Identity Fragmentation Pathway
175[C₁₁H₁₃NO]⁺Molecular Ion (M⁺)
146[M - CHO]⁺Loss of a formyl radical from epoxide ring opening
105[C₇H₅O]⁺Benzoyl cation, from rearrangement and cleavage
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl (B1604629) moieties
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pattern provides clues to the molecular structure. The relative abundance of each fragment helps in proposing the most likely fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation and configuration of the molecule in the solid state.

For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis would definitively establish:

The relative stereochemistry of the epoxide ring in relation to the piperidine ring.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The orientation of the phenyl group (axial or equatorial) relative to the piperidine ring. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H, which dictate the crystal packing arrangement.

The resulting crystal structure provides irrefutable proof of the molecular architecture, which is invaluable for confirming the outcome of stereoselective syntheses. mdpi.commdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are used to identify the functional groups present in a compound, as specific bonds vibrate at characteristic frequencies. nih.gov

For this compound, key vibrational bands would include:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ in the IR spectrum.

C-H Stretches (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H Stretches (Aliphatic): Bands appearing just below 3000 cm⁻¹. researchgate.net

C=C Stretches (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations in the 1000-1250 cm⁻¹ range.

C-O-C Stretch (Epoxide): Characteristic bands for the epoxide ring, including an asymmetric stretch around 1250 cm⁻¹ and symmetric ring deformation ("ring breathing") modes around 950-810 cm⁻¹. spectroscopyonline.com

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information, particularly for the aromatic ring and carbon backbone vibrations. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (Piperidine)Stretching3300 - 3500
C-H (Phenyl)Stretching3000 - 3100
C-H (Piperidine)Stretching2850 - 2960
C=C (Phenyl)Ring Stretching1450 - 1600
C-O-C (Epoxide)Asymmetric Stretching~1250
C-O (Epoxide)Ring Breathing810 - 950
C-N (Piperidine)Stretching1000 - 1250

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analysis

Since this compound possesses two chiral centers (C3 and C4), it can exist as enantiomers and diastereomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules, as they measure the differential interaction of the molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. mdpi.com It measures the differential absorption of left and right circularly polarized infrared radiation for the molecule's vibrational transitions. VCD provides a wealth of stereochemical information and is particularly powerful for determining the absolute configuration of chiral molecules, even complex ones, without the need for crystallization. rsc.orgmdpi.com The rich detail in a VCD spectrum makes it highly specific to a particular enantiomer and its conformation in solution.

These chiroptical methods are crucial for verifying the enantiomeric purity and determining the absolute stereochemistry of this compound and its derivatives, which is often a critical aspect of their intended applications.

Q & A

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Perform OECD-compliant tests:
  • Daphnia magna acute immobilization assay (OECD 202).
  • Algal growth inhibition test (OECD 201).
  • Computational tools like ECOSAR predict biodegradability and bioaccumulation potential .

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